
5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the difluoroethyl group imparts distinct characteristics to the molecule, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the introduction of the difluoroethyl group into the pyrazole ring. One common method is the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with a difluoroethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
5-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets through the difluoroethyl group. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, binding to receptor sites, and altering cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoroethyl chloride
- 1,1-Difluoroethane
- 1,1-Difluoroethyl benzene
Uniqueness
Compared to similar compounds, 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid stands out due to its pyrazole ring structure, which provides additional sites for functionalization and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H8F2N2O2 |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
5-(1,1-difluoroethyl)-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-7(8,9)5-4(6(12)13)3-10-11(5)2/h3H,1-2H3,(H,12,13) |
InChI Key |
IXXBJUWUMOXWKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=NN1C)C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


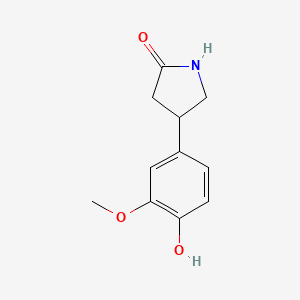
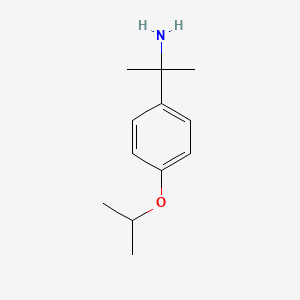
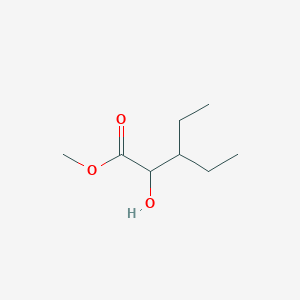

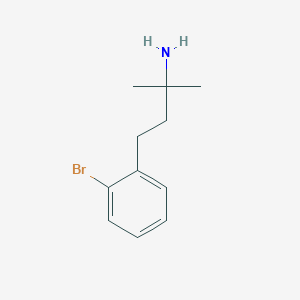
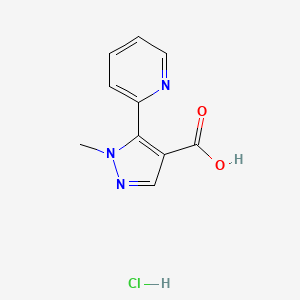
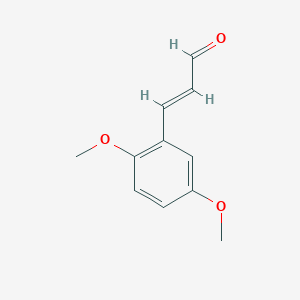
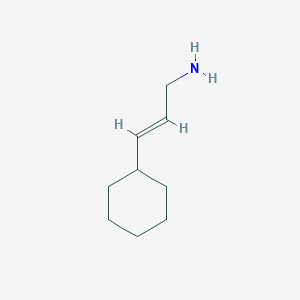
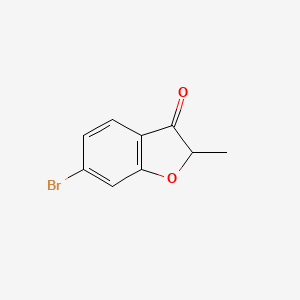
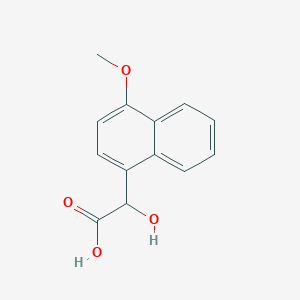

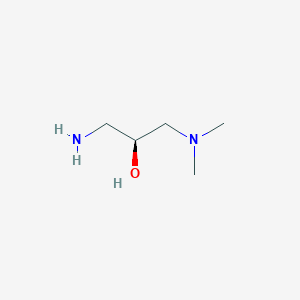
![N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine](/img/structure/B13591082.png)
![[1-(2-Amino-2-methylpropyl)piperidin-4-yl]methanoldihydrochloride](/img/structure/B13591091.png)
